molecular formula C7H12F3NO4 B3014487 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid CAS No. 1864058-29-6

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Cat. No.: B3014487
CAS No.: 1864058-29-6
M. Wt: 231.171
InChI Key: FUXWUIUKLQCVIT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is a chemically modified azetidine derivative where the azetidin-3-ol core is substituted with a methoxymethyl group and paired with trifluoroacetic acid (TFA) as a counterion. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly explored in medicinal chemistry due to their conformational rigidity and ability to improve pharmacokinetic properties . The methoxymethyl group enhances solubility and modulates electronic effects, while TFA—a strong carboxylic acid (pKa ~0.23)—serves as a stabilizing counterion and facilitates purification during synthesis . This compound is primarily utilized in drug discovery as a building block or intermediate, though specific biological activities remain under investigation.

Properties

IUPAC Name

3-(methoxymethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWUIUKLQCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid typically involves the reaction of azetidine derivatives with methoxymethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the methoxymethyl group. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is C7_7H12_{12}F3_3NO4_4, with a molecular weight of 231.17 g/mol. The compound features an azetidine ring, a methoxymethyl substituent, and a trifluoroacetic acid moiety, which contribute to its reactivity and interaction with biological targets.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Can be reduced to yield different alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The methoxymethyl group can be substituted with other functional groups in the presence of nucleophiles like amines or thiols.

Chemistry

In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. Its ability to participate in various reactions allows chemists to explore new synthetic pathways and develop novel compounds for further study.

Biology

Research has indicated that this compound exhibits significant biological activity:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, highlighting its potential as an antibacterial agent.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its unique structure allows it to interact with biomolecules, influencing biochemical pathways that could lead to new drug development strategies.

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Antimicrobial Activity : A study reported that derivatives similar to 3-(Methoxymethyl)azetidin-3-ol exhibited minimum inhibitory concentrations (MICs) against resistant bacterial strains such as MRSA and VRE.
  • Neuroprotective Effects : Research explored its role as a butyrylcholinesterase inhibitor, which could enhance acetylcholine levels in the brain, providing symptomatic relief in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include azetidin-3-ol derivatives with varying substituents and counterions. Below is a comparative analysis:

Compound Name Substituent Counterion Molecular Formula Molecular Weight (g/mol) Key References
3-(Methoxymethyl)azetidin-3-ol Methoxymethyl Trifluoroacetate C₆H₁₁NO₂·C₂HF₃O₂ 255.2 (base + TFA)
3-(4-Fluorophenyl)azetidin-3-ol 4-Fluorophenyl Trifluoroacetate C₉H₁₀FNO·C₂HF₃O₂ 281.2
3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol 2-Amino-1,3-thiazol-5-yl Bis(trifluoroacetate) C₁₀H₁₁F₆N₃O₅S 399.27
3-(Azetidin-3-yl)-4-fluoro-1H-pyrazole Azetidin-3-yl, 4-fluoro Trifluoroacetate C₆H₈FN₃·C₂HF₃O₂ 255.2

Key Observations :

  • The 2-amino-thiazole group in introduces hydrogen-bonding capability, which may influence target binding.
  • Counterion Impact : TFA improves crystallinity and simplifies purification but may introduce acidity-related stability challenges in formulations .
Physicochemical Properties
Property 3-(Methoxymethyl)azetidin-3-ol TFA 3-(4-Fluorophenyl)azetidin-3-ol TFA 3-(2-Amino-thiazol-5-yl)azetidin-3-ol bis-TFA
Solubility Methanol, DMSO, Chloroform (slight) Methanol, DMSO, Chloroform (slight) Not reported
Stability Stable at RT; sensitive to strong bases Similar to methoxymethyl analogue Likely hygroscopic due to amino-thiazole
Lipophilicity (LogP) Estimated ~1.2 (moderate) ~2.4 (higher due to aromatic ring) ~0.8 (polar thiazole group)

Key Observations :

  • The methoxymethyl derivative’s moderate lipophilicity balances membrane permeability and solubility, making it favorable for central nervous system (CNS) drug candidates .

Biological Activity

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. With a molecular formula of C7H12F3NO4 and a molecular weight of 231.17 g/mol, this compound is primarily studied for its interactions with biological systems, particularly in the context of drug development and therapeutic applications.

The synthesis of this compound typically involves the reaction of azetidine derivatives with methoxymethylating agents under controlled conditions. This process often employs sodium hydride as a base to facilitate the formation of the methoxymethyl group, followed by treatment with trifluoroacetic acid to yield the final product.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action, particularly its role in modulating various biochemical pathways. The unique structure, featuring a methoxymethyl group and trifluoroacetic acid moiety, allows for specific interactions with biomolecules, influencing their function.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Hydrogen Bonding: The methoxymethyl group can engage in hydrogen bonding, affecting protein-ligand interactions.
  • Acidity and Reactivity: The trifluoroacetic acid component can alter the compound's acidity, influencing its reactivity with biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance:

  • It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • The compound has also been evaluated for its antimicrobial properties, displaying activity against various bacterial strains, which highlights its potential as an antibacterial agent .

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Antimicrobial Activity: A study reported that derivatives similar to 3-(Methoxymethyl)azetidin-3-ol exhibited minimum inhibitory concentrations (MICs) against resistant bacterial strains such as MRSA and VRE .
  • Neuroprotective Effects: Another study explored its role as a butyrylcholinesterase inhibitor, which could provide symptomatic relief in Alzheimer's disease by enhancing acetylcholine levels in the brain .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-(Methoxymethyl)azetidineLacks trifluoroacetic acid moietyModerate enzyme inhibition
3-(Methoxymethyl)azetidin-3-olSimilar structure without trifluoroacetateLimited antibacterial activity
Trifluoroacetic acid derivativesVaried core structuresBroad spectrum antimicrobial properties

This table illustrates that while similar compounds may share some biological activities, the presence of both the methoxymethyl group and trifluoroacetic acid in our compound enhances its potential applications.

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